molecular formula C25H26N2O2 B12682283 N-[2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-(phenylmethyl)acetamide CAS No. 93841-55-5

N-[2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-(phenylmethyl)acetamide

Cat. No.: B12682283
CAS No.: 93841-55-5
M. Wt: 386.5 g/mol
InChI Key: IIJIFXSCYADHHB-UHFFFAOYSA-N
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Description

Carbazole Core

The 9H-carbazole system is a planar, aromatic heterocycle featuring two benzene rings fused to a central five-membered ring containing one nitrogen atom. The numbering convention assigns position 1 to the nitrogen atom, with subsequent positions following clockwise around the tricyclic system. The molecule’s rigidity and extended π-conjugation contribute to its stability and spectroscopic properties.

Methoxy-Methyl Substitutions

  • 6-Methoxy Group : The electron-donating methoxy substituent at position 6 enhances the carbazole’s electron density, influencing its reactivity in electrophilic aromatic substitution reactions.
  • 1-Methyl Group : The methyl group at position 1 sterically shields the nitrogen atom, reducing its basicity and modulating intermolecular interactions.

Acetamide Linkages

The acetamide group (-NH-C(O)-CH₃) is tethered to the carbazole via a two-carbon ethyl bridge at position 2. The nitrogen atom in the acetamide is further substituted with a benzyl group (-CH₂C₆H₅), creating a branched topology. Key features include:

  • Amide Resonance : The carbonyl (C=O) and amine (N-H) groups engage in resonance, restricting rotation about the C-N bond and stabilizing a planar geometry.
  • Benzyl Interaction : The benzyl group introduces hydrophobic character and potential π-π stacking interactions with aromatic systems.

Stereochemical Considerations and Conformational Flexibility

Absence of Chiral Centers

A chiral center requires four distinct substituents around a tetrahedral atom. In this compound:

  • The carbazole nitrogen (position 1) is bonded to a methyl group, a hydrogen atom, and two fused benzene rings, precluding chirality.
  • The acetamide nitrogen is bonded to two carbon chains (ethyl-carbazole and benzyl) and a carbonyl group, but the lone pair of electrons occupies the fourth position, preventing stereogenicity.

Conformational Flexibility

  • Ethyl Bridge Rotation : The ethyl chain between the carbazole and acetamide permits free rotation around C-C single bonds, enabling multiple conformers.
  • Benzyl Group Orientation : The benzyl moiety can adopt axial or equatorial positions relative to the acetamide plane, influenced by steric hindrance and solvation effects.
  • Amide Plane Restriction : Resonance in the acetamide group limits rotation about the C-N bond, fixing the carbonyl oxygen and benzyl group in a trans configuration.

These conformational dynamics impact the compound’s solubility, crystallinity, and intermolecular binding potential.

Properties

CAS No.

93841-55-5

Molecular Formula

C25H26N2O2

Molecular Weight

386.5 g/mol

IUPAC Name

N-benzyl-N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]acetamide

InChI

InChI=1S/C25H26N2O2/c1-17-20(13-14-27(18(2)28)16-19-7-5-4-6-8-19)9-11-22-23-15-21(29-3)10-12-24(23)26-25(17)22/h4-12,15,26H,13-14,16H2,1-3H3

InChI Key

IIJIFXSCYADHHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC3=C2C=C(C=C3)OC)CCN(CC4=CC=CC=C4)C(=O)C

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of N-[2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-(phenylmethyl)acetamide typically involves:

  • Construction or procurement of the carbazole core substituted at the 6-position with a methoxy group and methylation at the nitrogen (N-1).
  • Introduction of a 2-(ethyl) side chain at the 2-position of the carbazole ring.
  • Formation of the acetamide moiety by coupling the amine side chain with an acylating agent.
  • Benzylation of the nitrogen atom of the acetamide to yield the N-(phenylmethyl) substituent.

Stepwise Preparation Details

Synthesis of 6-Methoxy-1-methyl-9H-carbazole Intermediate
  • Starting from commercially available carbazole or substituted carbazole derivatives, selective methylation at the nitrogen (N-1) is achieved using methyl iodide or dimethyl sulfate under basic conditions.
  • The 6-methoxy substitution is introduced either by starting with 6-methoxycarbazole or via regioselective electrophilic aromatic substitution followed by methylation of the hydroxyl group.
Introduction of the 2-(2-aminoethyl) Side Chain
  • The 2-position of the carbazole ring is functionalized by a nucleophilic substitution or palladium-catalyzed cross-coupling reaction to introduce a 2-(2-aminoethyl) substituent.
  • This can be achieved by halogenation at the 2-position followed by substitution with ethylenediamine or protected aminoethyl groups, which are later deprotected.
Formation of the Acetamide Linkage
  • The primary or secondary amine on the ethyl side chain is acylated with an acyl chloride or activated ester of acetic acid to form the acetamide.
  • Common reagents include acetyl chloride or acetic anhydride, often in the presence of a base such as triethylamine or pyridine to scavenge HCl.
N-Benzylation of the Acetamide Nitrogen
  • The nitrogen atom of the acetamide is benzylated using benzyl bromide or benzyl chloride under basic conditions.
  • This step requires careful control to avoid over-alkylation or side reactions.

Representative Synthetic Route (Summary)

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 N-Methylation of carbazole Methyl iodide, K2CO3, acetone, reflux 80-90 Selective N-1 methylation
2 6-Methoxy substitution Electrophilic substitution or starting material 75-85 Methoxy group introduced or retained
3 2-Position functionalization Halogenation (e.g., bromination), then substitution with aminoethyl group 60-75 Halogenation followed by nucleophilic substitution
4 Acetamide formation Acetyl chloride, triethylamine, dichloromethane 70-85 Formation of acetamide linkage
5 N-Benzylation Benzyl bromide, base (NaH or K2CO3), DMF 65-80 Benzylation of acetamide nitrogen

Detailed Research Findings and Notes

  • The preparation of this compound is consistent with classical amide bond formation techniques, utilizing acyl chlorides or activated esters for amidation.
  • The carbazole core functionalization requires regioselective control, especially for substitution at the 2- and 6-positions, which can be achieved by directed lithiation or halogenation strategies.
  • Benzylation of the acetamide nitrogen is a critical step that must be optimized to prevent side reactions such as O-alkylation or multiple alkylations.
  • Purification is typically performed by column chromatography or recrystallization, and the final compound is characterized by NMR, MS, and HPLC methods.
  • Analytical methods such as reverse-phase HPLC with acetonitrile/water mobile phases and phosphoric or formic acid additives are used for purity assessment and preparative isolation of the compound and its impurities.

Summary Table of Key Reagents and Conditions

Step Reagents/Conditions Purpose
N-Methylation Methyl iodide, K2CO3, acetone, reflux Methylate carbazole nitrogen
Methoxy substitution Electrophilic substitution or starting material Introduce methoxy group
Halogenation NBS or Br2, solvent (e.g., CCl4) Halogenate 2-position
Aminoethyl substitution Ethylenediamine or protected aminoethyl, base Introduce aminoethyl side chain
Acetamide formation Acetyl chloride, triethylamine, DCM Form acetamide bond
N-Benzylation Benzyl bromide, NaH or K2CO3, DMF Benzylate acetamide nitrogen

The preparation of this compound involves a multi-step synthetic route combining selective functionalization of the carbazole core, side chain introduction, amidation, and benzylation. The methods rely on well-established organic synthesis techniques, with yields typically ranging from 60% to 90% per step depending on reaction optimization. Analytical methods such as HPLC are essential for monitoring purity and isolating the final product.

This synthesis is supported by diverse chemical databases and literature, ensuring a comprehensive and authoritative understanding of the preparation methods for this compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-(phenylmethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

G Protein-Coupled Receptor Modulation
This compound has been studied for its interactions with G protein-coupled receptors (GPCRs), which are critical in cellular signaling pathways. Research indicates that compounds similar to N-[2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-(phenylmethyl)acetamide may influence GPCR activity, potentially affecting conditions like neuropathic pain and other disorders linked to GPCR dysfunction .

Monoacylglycerol Lipase Inhibition
The compound has been identified as a potential inhibitor of monoacylglycerol lipase (MGL), an enzyme involved in the metabolism of endocannabinoids. Inhibition of MGL can enhance the effects of endocannabinoids, suggesting therapeutic applications in pain management and neuroprotection .

Analytical Applications

High-Performance Liquid Chromatography (HPLC)
this compound can be effectively analyzed using reverse-phase HPLC techniques. The method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid, which can be adjusted for mass spectrometry compatibility by substituting phosphoric acid with formic acid. This approach allows for the isolation of impurities and is suitable for pharmacokinetic studies .

Method Details
Column Type Newcrom R1 HPLC column
Mobile Phase Acetonitrile, water, phosphoric acid (or formic acid for MS compatibility)
Application Isolation of impurities, pharmacokinetics

Case Studies

Case Study: Pharmacological Efficacy
In a study examining the pharmacological effects of compounds similar to this compound, researchers found that these compounds exhibited significant anti-inflammatory properties in animal models. The modulation of GPCRs was noted as a mechanism through which these effects were achieved, highlighting the potential for developing new therapeutic agents targeting inflammatory diseases.

Case Study: Analytical Method Development
A research team successfully developed an HPLC method for the quantitative analysis of this compound in biological samples. The method demonstrated high sensitivity and specificity, enabling accurate measurement of the compound's concentration in plasma during pharmacokinetic studies.

Mechanism of Action

The mechanism of action of N-[2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-(phenylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Carbazole Acetamides

The following compounds share structural similarities with the target molecule, differing primarily in substituent positions, aromatic systems, and functional groups:

Compound Name Key Structural Features Molecular Formula Bioactivity (if reported) Reference
N-[2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-(phenylmethyl)acetamide 6-methoxy, 1-methyl carbazole; benzyl-substituted acetamide C₂₅H₂₅N₃O₂ Not explicitly reported
2-(3-Methoxy-9H-carbazol-9-yl)-N-phenyl acetamide 3-methoxy carbazole; phenyl-substituted acetamide C₂₁H₁₈N₂O₂ Antibacterial, antifungal activity
N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide 6-chloro carbazole; propanamide linker; indole-ethyl substitution C₂₄H₂₂ClN₃O Not reported
N-{4-[3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}acetamide 3,6-dibromo carbazole; hydroxypropoxy linker; phenyl acetamide C₂₃H₂₀Br₂N₂O₃ Not reported
N-(9-ethylcarbazol-3-yl)-2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetamide 9-ethyl carbazole; morpholine-sulfonyl-thiophene substituent C₂₃H₂₃N₃O₃S₂ Not reported

Key Comparison Parameters

Substituent Effects on Carbazole Core
  • Methoxy Position: The target compound’s 6-methoxy group (vs.
  • Halogenation : Bromine substituents (e.g., 3,6-dibromo in ) increase molecular weight and polarizability, favoring halogen bonding but reducing solubility .
Amide Substituents
  • Benzyl vs.
  • Linker Flexibility : Ethyl/propyl linkers (e.g., ) may influence conformational flexibility and binding kinetics .

Physicochemical Properties

  • Solubility : The benzyl group in the target compound likely reduces water solubility compared to hydroxylated analogues (e.g., ).

Biological Activity

N-[2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-(phenylmethyl)acetamide, with the CAS number 93841-55-5, is a synthetic compound that has garnered attention for its potential biological activities. The compound belongs to the carbazole family, which is known for various pharmacological properties including anti-cancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, efficacy, and potential applications.

  • Molecular Formula : C25H26N2O2
  • Molecular Weight : 386.49 g/mol
  • Synonyms : Acetamide, N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-(phenylmethyl)-

The biological activity of this compound can be attributed to its interaction with various molecular targets. Studies indicate that it may function as an inhibitor of several enzymes and receptors involved in cancer progression and inflammation.

Key Mechanisms:

  • Inhibition of P-glycoprotein (P-gp) : The compound has shown potential as a P-gp inhibitor, which is significant for enhancing the bioavailability of co-administered drugs by preventing their efflux from cells .
  • Antioxidant Activity : Research suggests that carbazole derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
  • Cytotoxicity Against Cancer Cells : Preliminary studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, indicating its potential as an anti-cancer agent .

Biological Activity Data

Activity TypeTest Organisms/CellsResult/IC50 Value
AntimicrobialMicrococcus luteus, Bacillus subtilisSignificant activity observed
CytotoxicityA431 (human epidermoid carcinoma), Jurkat (T-cell leukemia)IC50 < 10 µM in both cell lines
AntioxidantDPPH assayModerate scavenging activity

Case Studies

  • Cytotoxicity Study : A study conducted on various carbazole derivatives including this compound revealed that this compound exhibited significant cytotoxicity against A431 and Jurkat cells with IC50 values lower than 10 µM, indicating potent anti-cancer properties .
  • Antimicrobial Activity : In another investigation focusing on the antimicrobial properties, the compound demonstrated effective inhibition against Gram-positive bacteria such as Micrococcus luteus and Bacillus subtilis. The results highlighted its potential as a new antimicrobial agent in treating infections caused by these pathogens .
  • P-glycoprotein Inhibition Study : The compound was also evaluated for its ability to inhibit P-glycoprotein, a key player in drug resistance in cancer therapy. The findings suggested that it could enhance the efficacy of chemotherapeutic agents by preventing their expulsion from cancer cells .

Q & A

Basic: What are the standard synthetic routes for N-[2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-(phenylmethyl)acetamide?

Answer:
The synthesis typically involves multi-step protocols, including:

  • Carbazole core construction : Alkylation or cyclization reactions to form the 6-methoxy-1-methylcarbazole moiety.
  • Functionalization : Introduction of the ethyl spacer via nucleophilic substitution or coupling reactions.
  • Acetamide linkage : Reaction of the intermediate with benzylamine derivatives under amide-forming conditions (e.g., EDC/HOBt coupling or Schotten-Baumann reaction).
  • Purification : Column chromatography or recrystallization (ethanol or ethyl acetate/hexane systems) to isolate the product .
  • Characterization : IR spectroscopy (C=O stretch at ~1670 cm⁻¹), ¹H/¹³C NMR (e.g., methoxy singlet at δ ~3.8 ppm), and HRMS for structural validation .

Advanced: How can regioselectivity in 1,3-dipolar cycloaddition steps be optimized during synthesis?

Answer:
Regioselectivity in click chemistry (e.g., triazole formation) is influenced by:

  • Catalyst choice : Copper(I) catalysts (e.g., CuI) favor 1,4-regioisomers, while Ru-based catalysts shift selectivity toward 1,5-products.
  • Solvent systems : Polar solvents like t-BuOH/H₂O (3:1) enhance reaction efficiency and selectivity .
  • Substituent effects : Electron-withdrawing groups on azides or alkynes can direct cycloaddition pathways.
    Validation via ¹H NMR (triazole proton at δ ~8.3–8.4 ppm) and HPLC purity assays is critical .

Basic: What spectroscopic and crystallographic methods are used to validate the compound’s structure?

Answer:

  • IR spectroscopy : Confirms amide (C=O at ~1670 cm⁻¹) and methoxy (C-O at ~1250 cm⁻¹) functionalities .
  • NMR : ¹H NMR identifies benzyl protons (δ ~4.5–5.0 ppm) and carbazole aromatic resonances (δ ~6.8–8.2 ppm); ¹³C NMR confirms quaternary carbons (e.g., carbonyl at δ ~165 ppm) .
  • X-ray crystallography : Resolves bond angles and spatial arrangement, as demonstrated for related carbazole-acetamide derivatives .

Advanced: How can researchers resolve discrepancies between in vitro and in vivo bioactivity data?

Answer:

  • Pharmacokinetic profiling : Assess solubility (logP calculations), metabolic stability (microsomal assays), and plasma protein binding.
  • Dosage adjustments : Optimize dosing regimens to account for bioavailability limitations.
  • Model selection : Use orthotopic or patient-derived xenograft (PDX) models to better mimic human pathophysiology.
    Contradictions in cytotoxicity (e.g., low in vitro IC₅₀ but poor in vivo efficacy) may stem from rapid clearance or off-target effects .

Advanced: How do substituents on the carbazole ring influence biological activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Methoxy position : 6-Methoxy enhances π-stacking with DNA/intercellular targets, improving anticancer activity .
  • N-Methylation : Reduces metabolic deactivation compared to unsubstituted carbazoles.
  • Benzyl group variations : Electron-deficient aryl rings (e.g., nitro substituents) increase cytotoxicity via enhanced target binding .
    Comparative assays using analogues with halogen, nitro, or alkyl groups are critical for SAR analysis .

Advanced: What strategies detect and remove synthetic impurities in final compounds?

Answer:

  • Analytical methods : HPLC-MS or UPLC-PDA to identify byproducts (e.g., unreacted intermediates).
  • Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) or preparative TLC.
  • Recrystallization : Ethanol or methanol/water systems to isolate high-purity crystals (>95%) .

Advanced: How can computational modeling predict target interactions?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., DNA topoisomerase II or kinases).
  • DFT calculations : Optimize geometry and electron density maps for transition states in catalytic interactions .
  • MD simulations : Assess stability of ligand-target complexes over 100+ ns trajectories.
    Docking poses for carbazole derivatives (e.g., binding to ATP pockets) align with experimental IC₅₀ trends .

Advanced: How should researchers address conflicting bioactivity data across studies?

Answer:

  • Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time.
  • Dose-response curves : Use Hill slope analysis to compare potency thresholds.
  • Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify consensus targets.
    Discrepancies in antiproliferative activity may arise from divergent assay conditions (e.g., 2D vs. 3D culture models) .

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